molecular formula C8H7BrClFO B8028906 2-Bromo-3-chloro-4-ethoxy-1-fluorobenzene

2-Bromo-3-chloro-4-ethoxy-1-fluorobenzene

Cat. No.: B8028906
M. Wt: 253.49 g/mol
InChI Key: ZHLDAWHKSORXHC-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-4-ethoxy-1-fluorobenzene is an organic compound with the molecular formula C8H7BrClFO. It is a polyhalogenated benzene derivative, characterized by the presence of bromine, chlorine, ethoxy, and fluorine substituents on the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-chloro-4-ethoxy-1-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the halogenation of ethoxybenzene derivatives, followed by selective substitution reactions to introduce the bromine, chlorine, and fluorine atoms. The reaction conditions often involve the use of halogenating agents such as bromine, chlorine, and fluorine sources under controlled temperatures and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process includes halogenation, ethoxylation, and subsequent purification steps to obtain the desired product with high purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloro-4-ethoxy-1-fluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as bromine, chlorine, and fluorine sources in the presence of catalysts.

    Nucleophilic Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce aldehydes or acids .

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-4-ethoxy-1-fluorobenzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The presence of multiple halogen atoms and the ethoxy group allows for diverse reactivity, enabling the compound to participate in various chemical transformations. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition in biological systems or catalytic processes in industrial applications .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene
  • 1-Bromo-4-chloro-2-fluorobenzene
  • 2-Bromo-4-chloro-1-fluorobenzene

Uniqueness

2-Bromo-3-chloro-4-ethoxy-1-fluorobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to other similar compounds. The combination of bromine, chlorine, ethoxy, and fluorine substituents allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

3-bromo-2-chloro-1-ethoxy-4-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClFO/c1-2-12-6-4-3-5(11)7(9)8(6)10/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLDAWHKSORXHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)F)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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